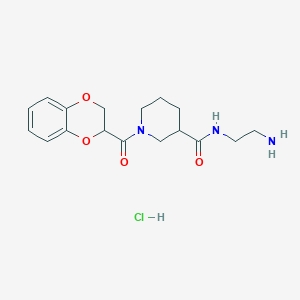
N-(2-Aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C17H24ClN3O4 and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Precursor to Therapeutic Compounds : A study by Bozzo et al. (2003) describes a new synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are potential precursors to therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Anticonvulsant Activity : Research by Arustamyan et al. (2019) highlights the synthesis of new amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, which showed anticonvulsant activity (Arustamyan et al., 2019).
Intermediate for Anti-Hypertensive Drugs : Ramesh et al. (2006) detailed an improved process for the preparation of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a key intermediate in the preparation of the anti-hypertensive agent Doxazosin (Ramesh, Reddy, & Reddy, 2006).
Potential Antipsychotic Agents : A study by Norman et al. (1996) synthesized heterocyclic analogues of 1192U90, including variants with 1,4-benzodioxin structures, and evaluated them as potential antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Antibacterial Activities : Pouramiri et al. (2017) reported the synthesis of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, demonstrating their antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).
Anti-Acetylcholinesterase Activity : Research by Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, which is significant for antidementia treatment (Sugimoto et al., 1990).
Growth Hormone Secretagogue Analysis : Qin (2002) examined the tandem mass spectrum of a growth hormone secretagogue with a structure including 1,4-benzodioxin, providing insights into its gas-phase rearrangement (Qin, 2002).
Chiral Synthons for Therapeutic Agents : Mishra et al. (2016) characterized an indole-3-acetamide hydrolase from Alcaligenes faecalis subsp. parafaecalis, which is efficient in producing enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, valuable for synthesizing agents like Doxazosin mesylate (Mishra, Kaur, Sharma, & Jolly, 2016).
Propiedades
IUPAC Name |
N-(2-aminoethyl)-1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4.ClH/c18-7-8-19-16(21)12-4-3-9-20(10-12)17(22)15-11-23-13-5-1-2-6-14(13)24-15;/h1-2,5-6,12,15H,3-4,7-11,18H2,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGOGTVTARCBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)C(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

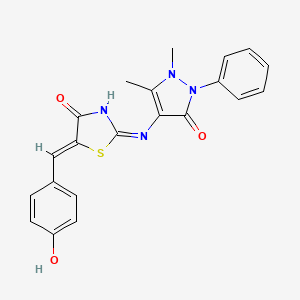
![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)
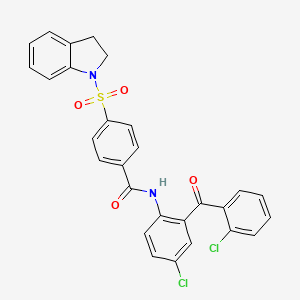
![4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999983.png)
![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)
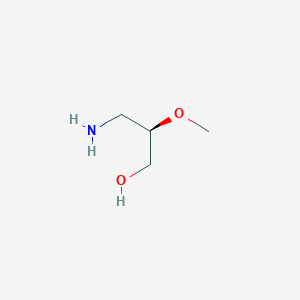
![(Z)-3-[3-Bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2999988.png)
![ethyl 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2999989.png)
![[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol](/img/structure/B2999990.png)
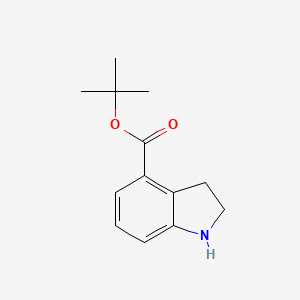

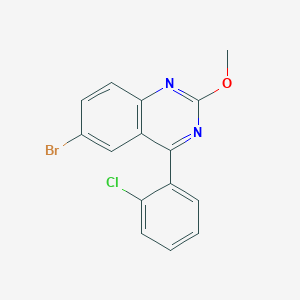

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2999999.png)